molecular formula C17H16N2O4 B5027380 4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No. B5027380
M. Wt: 312.32 g/mol
InChI Key: XGCLYNKFUBFALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DIMBOA-AM, and it belongs to the class of benzoxazinoids, which are secondary metabolites found in plants.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes involved in inflammation and cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. It has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as matrix metalloproteinases and urokinase-type plasminogen activator. Additionally, this compound has been shown to induce apoptosis in cancer cells, which can lead to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anticancer, and antimicrobial properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide. One direction is to study its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future research could focus on improving the solubility of this compound, which would make it more useful in lab experiments and drug development.

Synthesis Methods

The synthesis of 4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves the reaction between 4-methoxyaniline and 6-acetyl-2H-1,3-benzoxazin-2-one. This reaction is catalyzed by acetic anhydride and yields the desired product. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antimicrobial properties. This compound has been tested on various cancer cell lines, including breast, prostate, and lung cancer cells, and has shown promising results in inhibiting their growth. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria.

properties

IUPAC Name

4-methoxy-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-19-14-9-12(5-8-15(14)23-10-16(19)20)18-17(21)11-3-6-13(22-2)7-4-11/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLYNKFUBFALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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